molecular formula C8H8N2OS B14371094 1-(2-Methyl-1H-thieno[3,4-d]imidazol-1-yl)ethan-1-one CAS No. 90070-07-8

1-(2-Methyl-1H-thieno[3,4-d]imidazol-1-yl)ethan-1-one

Cat. No.: B14371094
CAS No.: 90070-07-8
M. Wt: 180.23 g/mol
InChI Key: CIPCFIMMVFHOQS-UHFFFAOYSA-N
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Description

1-(2-Methyl-1H-thieno[3,4-d]imidazol-1-yl)ethan-1-one is a heterocyclic compound that features a unique fusion of thieno and imidazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methyl-1H-thieno[3,4-d]imidazol-1-yl)ethan-1-one typically involves the construction of the thieno[3,4-d]imidazole core followed by the introduction of the ethanone moiety. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methyl-1H-thieno[3,4-d]imidazol-1-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thioethers.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thioethers.

    Substitution: Various substituted imidazole derivatives.

Mechanism of Action

The mechanism of action of 1-(2-Methyl-1H-thieno[3,4-d]imidazol-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The exact molecular pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Methyl-1H-thieno[3,4-d]imidazol-1-yl)ethan-1-one is unique due to its fused thieno and imidazole rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of novel compounds with specific biological activities and industrial applications.

Properties

CAS No.

90070-07-8

Molecular Formula

C8H8N2OS

Molecular Weight

180.23 g/mol

IUPAC Name

1-(2-methylthieno[3,4-d]imidazol-3-yl)ethanone

InChI

InChI=1S/C8H8N2OS/c1-5-9-7-3-12-4-8(7)10(5)6(2)11/h3-4H,1-2H3

InChI Key

CIPCFIMMVFHOQS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CSC=C2N1C(=O)C

Origin of Product

United States

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